molecular formula C7H10N2O2S B372275 Ethyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 72054-60-5

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No. B372275
Key on ui cas rn: 72054-60-5
M. Wt: 186.23g/mol
InChI Key: KTGUPAFUVGHOQS-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

Ethyl 3-bromo-2-oxobutanoate (Intermediate 177, 12.2 g; 58.7 mmol) and thiourea (4.46 g; 76.1; 58.7 mmol) were combined and heated to reflux. The solution was allowed to cool to room temperature and stir for 12 hours. The reaction was monitored by LC/MS. The base was precipitated with 20% NH4OH (10 ml) and then redissolved with 1N HCl (100 ml) and then finally reprecipitated with 20% NH4OH. The precipitate was collected and washed with H2O. The crude product was then crystallized from 9:1 ethanol/water to give 5.95 g of product in 55% yield. MS (ES) MH+: 187 for C7H10N2O2S.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:10])[C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:11][C:12]([NH2:14])=[S:13]>>[NH2:14][C:12]1[S:13][C:2]([CH3:10])=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:11]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
BrC(C(C(=O)OCC)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C(=O)OCC)=O)C
Step Three
Name
Quantity
4.46 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
The base was precipitated with 20% NH4OH (10 ml)
DISSOLUTION
Type
DISSOLUTION
Details
redissolved with 1N HCl (100 ml)
CUSTOM
Type
CUSTOM
Details
finally reprecipitated with 20% NH4OH
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The crude product was then crystallized from 9:1 ethanol/water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1SC(=C(N1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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